Cas no 112359-25-8 (5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate)

5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate is a highly reactive sulfonium salt, widely utilized as a photoacid generator (PAG) in advanced photoresist formulations for semiconductor lithography. Its key advantages include excellent solubility in organic solvents, high thermal stability, and efficient photodecomposition under UV exposure, releasing strong acid species to catalyze resist patterning. The trifluoromethanesulfonate counterion enhances its reactivity and stability, making it suitable for high-resolution applications in deep-UV and extreme-UV lithography. This compound is particularly valued for its consistent performance, low volatility, and compatibility with modern resist systems, ensuring precise pattern transfer in microfabrication processes.
5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate structure
112359-25-8 structure
Product Name:5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
CAS No:112359-25-8
MF:C14H11F3O3S2
MW:348.360552072525
CID:2881704
PubChem ID:24202431
Update Time:2025-05-20

5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
    • 5-methyldibenzothiophen-5-ium;trifluoromethanesulfonate
    • 8-methyl-8-thiatricyclo[7.4.0.0(2),?]trideca-1(9),2,4,6,10,12-hexaen-8-ium triflate
    • BS-52804
    • F71670
    • 8-methyl-8-thiatricyclo[7.4.0.0,trideca-1(13),2,4,6,9,11-hexaen-8-ium trifluoromethanesulfonate
    • AKOS040767757
    • 112359-25-8
    • 8-methyl-8-thiatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaen-8-ium trifluoromethanesulfonate
    • NSC-656585
    • CS-0128665
    • S-methyldibenzothiophenium trifluoromethanesulfonate
    • ROHWBLNJJVPWCN-UHFFFAOYSA-M
    • CHEMBL1977880
    • Inchi: 1S/C13H11S.CHF3O3S/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1
    • InChI Key: ROHWBLNJJVPWCN-UHFFFAOYSA-M
    • SMILES: [S+]1(C)C2C=CC=CC=2C2C=CC=CC1=2.S(C(F)(F)F)(=O)(=O)[O-]

Computed Properties

  • Exact Mass: 348.01017104g/mol
  • Monoisotopic Mass: 348.01017104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 336
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6

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5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate Suppliers

Amadis Chemical Company Limited
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(CAS:112359-25-8)5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
Order Number:A994316
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:08
Price ($):305.0
Email:sales@amadischem.com

Additional information on 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate

5-Methyl-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate (CAS No. 112359-25-8): An Overview

5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (CAS No. 112359-25-8) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the dibenzothiophenium class of compounds and is characterized by its distinctive molecular structure and functional groups.

The core structure of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate consists of a dibenzothiophene moiety with a methyl group at the 5-position and a trifluoromethanesulfonate counterion. The presence of the sulfur atom in the dibenzothiophene ring imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various applications in chemical synthesis and material science.

Recent studies have highlighted the potential of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate in the development of novel materials and pharmaceuticals. For instance, its ability to form stable salts with various anions has been exploited in the synthesis of ionic liquids, which are known for their low vapor pressure, non-flammability, and excellent thermal stability. These properties make ionic liquids ideal for use in electrochemical applications, such as batteries and supercapacitors.

In the realm of pharmaceutical research, 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate has shown promise as a lead compound for the development of new drugs. Its structural similarity to certain bioactive molecules has led researchers to investigate its potential as a scaffold for drug discovery. Studies have indicated that derivatives of this compound exhibit potent biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

The synthetic accessibility of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate is another factor contributing to its widespread use in research. Several efficient synthetic routes have been developed to prepare this compound, allowing for its large-scale production. One such method involves the reaction of 5-methyl-dibenzothiophene with triflic acid in the presence of a suitable catalyst. This approach not only yields high purity products but also minimizes by-product formation, making it an attractive option for industrial applications.

The physical properties of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate, such as its melting point, solubility, and stability under various conditions, have been extensively studied. These properties are crucial for understanding its behavior in different environments and for optimizing its use in various applications. For example, its high thermal stability makes it suitable for high-temperature processes, while its solubility in polar solvents facilitates its use in solution-based reactions.

In addition to its chemical properties, the environmental impact of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate has been a subject of interest. Researchers have investigated its biodegradability and toxicity to ensure that it can be used safely in industrial and pharmaceutical settings. Preliminary studies suggest that this compound exhibits low toxicity and good biodegradability, making it an environmentally friendly option compared to some traditional chemicals.

The versatility of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate extends beyond its use as a standalone compound. It can serve as a building block for more complex molecules through various chemical transformations. For instance, it can be functionalized through electrophilic aromatic substitution reactions or coupled with other molecules via cross-coupling reactions. These modifications can introduce new functionalities or enhance existing ones, thereby expanding the range of applications for this compound.

In conclusion, 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (CAS No. 112359-25-8) is a multifaceted compound with significant potential in multiple scientific disciplines. Its unique structure, synthetic accessibility, and favorable physical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize existing ones, this compound is poised to play an increasingly important role in advancing the frontiers of chemistry and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:112359-25-8)5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
A994316
Purity:99%
Quantity:5g
Price ($):305.0
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